molecular formula C9H11NOS B1432133 2-methyl-3,4-dihydro-2H-1lambda4,4-benzothiazin-1-one CAS No. 1798766-57-0

2-methyl-3,4-dihydro-2H-1lambda4,4-benzothiazin-1-one

Cat. No.: B1432133
CAS No.: 1798766-57-0
M. Wt: 181.26 g/mol
InChI Key: ZPGQIOYXLFWFQV-UHFFFAOYSA-N
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Description

2-methyl-3,4-dihydro-2H-1lambda4,4-benzothiazin-1-one is a versatile 1,4-benzothiazine derivative that serves as a key scaffold in medicinal chemistry and drug discovery. The 1,4-benzothiazine core is recognized as a privileged structure in the design of novel bioactive molecules due to its wide range of pharmacological applications . This compound is particularly valuable for researchers developing new antimicrobial agents, as derivatives of this heterocyclic system have demonstrated excellent antibacterial activities against various microbial strains . Beyond its antimicrobial potential, the 1,4-benzothiazine template is a foundational building block for exploring diverse therapeutic areas. Scientific reviews highlight its significance in the synthesis of compounds with reported anti-inflammatory, anticancer, antioxidant, and antiviral properties . Its utility extends to industrial applications, including use in dyes and as a corrosion inhibitor, making it a compound of interest across multiple scientific disciplines . This product is intended for research purposes as a chemical intermediate or a core structure for the development of new heterocyclic systems. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-3,4-dihydro-2H-1λ4,4-benzothiazine 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-7-6-10-8-4-2-3-5-9(8)12(7)11/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGQIOYXLFWFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2S1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Summary

  • Starting Materials: N,N'-dimethyl-3,3'-dithiodipropionamide or N-methyl-3-mercaptopropionamide.
  • Catalyst: Alkali metal iodide (e.g., potassium iodide).
  • Solvent: Organic solvents such as ethyl acetate, methylene dichloride, toluene, or benzene.
  • Halogenating Agent: Chlorine (preferred), bromine, sulfuryl chloride, or N-chlorosuccinimide.
  • Neutralizing Agent: Alkali such as sodium bicarbonate or soda ash.

Stepwise Procedure

  • Formation of Mixed Solution:

    • Mix the starting amide compound with an organic solvent in a weight ratio of 1:2 to 1:5.
    • Add alkali metal iodide catalyst at 0.1–1% weight relative to the amide.
  • Halogenation:

    • Cool the mixture to 0–20 °C.
    • Add the halogenating agent in a molar ratio of 2–3:1 relative to the amide.
    • Stir for 1–2 hours to form the hydrochloride intermediate.
  • Isolation:

    • Filter and wash the precipitated hydrochloride salt.
    • Neutralize with alkali to pH 5.0–7.0 to obtain the target compound.

Advantages

  • High purity (>99.9%) of the product.
  • Effective suppression of unwanted chlorinated by-products.
  • High yield (~80%).
  • Industrial scalability due to simple filtration and neutralization steps.

Experimental Data Summary

Example Starting Material Solvent Catalyst (wt%) Halogenating Agent Yield (%) Purity (%) Notes
1 N,N'-dimethyl-3,3'-dithiodipropionamide Methylene dichloride 0.2 Chlorine 80 >99.9 Standard conditions
7 N-methyl-3-mercaptopropionamide Methylene dichloride 0.2 Chlorine 81 >99.9 Alternative thiol starting material

Data adapted from patent CN102786491A

Analysis and Applicability to 2-Methyl-3,4-dihydro-2H-1lambda4,4-benzothiazin-1-one

While the patent focuses on 2-methyl-4-isothiazolin-3-one, the methodology of using halogenation of sulfur- and nitrogen-containing amides with catalytic iodide and controlled neutralization can be adapted for the synthesis of benzothiazine derivatives. Key considerations include:

  • Selection of appropriate aminothiophenol or related precursors capable of cyclizing to the benzothiazine ring.
  • Optimization of halogenation conditions to favor ring closure without over-chlorination.
  • Use of catalysts to improve selectivity and yield.

Summary Table of Preparation Parameters

Parameter Recommended Range/Options Comments
Starting materials N,N'-dimethyl-3,3'-dithiodipropionamide or N-methyl-3-mercaptopropionamide Precursors with thiol and amide functionalities
Organic solvents Ethyl acetate, methylene dichloride, toluene, benzene, xylene Choice affects solubility and reaction kinetics
Catalyst Potassium iodide, sodium iodide, lithium iodide Enhances halogenation efficiency
Halogenating agents Chlorine (preferred), bromine, sulfuryl chloride Chlorine provides best purity and yield
Reaction temperature 0–20 °C Low temperature controls side reactions
Neutralizing agents Sodium bicarbonate, soda ash Adjusts pH to isolate pure product
Purity achieved >99.9% High purity critical for industrial applications
Yield ~80% High yield with minimal by-product formation

Chemical Reactions Analysis

Types of Reactions

2-methyl-3,4-dihydro-2H-1lambda4,4-benzothiazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzothiazine derivatives

    Substitution: Substituted benzothiazine derivatives

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-3,4-dihydro-2H-1,4-benzothiazin-3-one

  • Structural Differences: Substituents: The triazolylmethyl group at position 4 introduces a triazole ring, enabling hydrogen bonding and π-π stacking interactions, which are absent in the methyl-substituted target compound.
  • Biological Implications: This compound is explicitly noted for antimicrobial and antimalarial activities, attributed to the triazole moiety’s ability to interact with microbial enzymes or DNA . The target compound’s simpler methyl group may reduce steric hindrance, improving membrane permeability but possibly limiting target specificity.

2-Benzyl-3-(4-methoxyphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione

  • Structural Differences: Core Heterocycle: The benzothiadiazine ring contains two nitrogen atoms and a sulfur atom, differing from the benzothiazine’s single nitrogen. This alters electronic properties and hydrogen-bonding capacity. Substituents: The benzyl and methoxyphenyl groups increase molecular weight (380.46 g/mol) and lipophilicity compared to the target compound (193.26 g/mol).
  • Biological Implications :
    • The methoxyphenyl group may confer antioxidant or anti-inflammatory activity through radical scavenging, though specific data are unavailable .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Core Heterocycle Key Substituents Notable Biological Activities
2-Methyl-3,4-dihydro-2H-1λ⁴,4-benzothiazin-1-one C₁₀H₁₁NOS 193.26 Benzothiazine Methyl (position 2) Potential antimicrobial/anti-inflammatory*
4-[(1-Benzyltriazol-4-yl)methyl]-... C₁₉H₁₈N₄OS 350.44 Benzothiazine Triazolylmethyl (position 4) Antimicrobial, antimalarial
2-Benzyl-3-(4-methoxyphenyl)-... C₂₁H₂₀N₂O₃S 380.46 Benzothiadiazine Benzyl, methoxyphenyl, dione Not specified

*Inferred from benzothiazine class activities .

Key Research Findings

  • Bulky substituents like triazolylmethyl (in the compound) improve binding to enzymes (e.g., microbial dihydrofolate reductase) but may limit bioavailability .
  • Heterocycle Variations :
    • Benzothiadiazines (e.g., compound) exhibit distinct electronic profiles due to additional nitrogen, which could modulate redox activity or metal chelation .
  • Crystallographic Insights :
    • SHELX refinement methods (used in ) confirm precise bond lengths (e.g., C–H = 0.93–0.97 Å) and hydrogen placement, critical for understanding molecular interactions .

Biological Activity

2-Methyl-3,4-dihydro-2H-1λ4,4-benzothiazin-1-one is a compound of interest due to its potential biological activities. This benzothiazine derivative has been studied for various pharmacological properties, including its role as an inhibitor of key enzymes and its effects on cellular processes.

  • Chemical Formula : C₉H₁₁NS
  • Molecular Weight : 167.26 g/mol
  • CAS Number : 58960-00-2
  • Density : 1.084 g/cm³ at 25 °C
  • Boiling Point : 77 °C at 0.01 mmHg

Biological Activity Overview

The biological activities of 2-methyl-3,4-dihydro-2H-1λ4,4-benzothiazin-1-one have been investigated in several studies, revealing its potential as an enzyme inhibitor and its effects on various cellular mechanisms.

Enzyme Inhibition

One of the prominent biological activities of this compound is its inhibition of tyrosinase, an enzyme crucial in melanin biosynthesis. Tyrosinase inhibitors are sought after for their applications in treating hyperpigmentation disorders.

Key Findings :

  • The compound and its analogs exhibited strong inhibitory effects on mushroom tyrosinase.
  • In a comparative study, one analog demonstrated an IC50 value of 0.08μM0.08\,\mu M, significantly stronger than traditional inhibitors like kojic acid (IC50 = 54.81μM54.81\,\mu M) .

Antioxidant Activity

In addition to enzyme inhibition, the compound has shown promising antioxidant properties. This was evaluated using standard assays such as DPPH and ABTS.

Antioxidant Efficacy Results :

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
2-Methyl-BTZ17.68Not specified
Kojic AcidNot specified54.81

These results suggest that the compound may help mitigate oxidative stress in biological systems .

Study on Melanogenesis Inhibition

A study focused on the effects of the compound on B16F10 murine melanoma cells demonstrated its ability to inhibit melanogenesis effectively. The study reported that treatment with the compound did not exhibit cytotoxic effects at concentrations up to 20μM20\,\mu M over a period of 48 hours .

Kinetic Studies

Kinetic studies using Lineweaver-Burk plots revealed that the compound acts as a non-competitive inhibitor against tyrosinase when l-Dopa is used as a substrate. The plots indicated that varying concentrations of the compound affected the rate of dopachrome formation in a predictable manner .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-3,4-dihydro-2H-1λ⁴,4-benzothiazin-1-one, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis often involves cyclocondensation reactions between thioamide derivatives and α,β-unsaturated ketones. For example, mechanochemical methods using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) enable solvent-free, high-yield synthesis under mild conditions . Optimization includes adjusting molar ratios of reactants, reaction time (typically 30–60 minutes), and temperature (room temperature to 60°C). Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound from byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃, DMSO-d₆) resolve proton environments and confirm ring substitution patterns .
  • X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) provides precise bond lengths, angles, and dihedral angles. For example, C–S bond lengths in the thiazinone ring typically range from 1.74–1.78 Å .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical (DFT-calculated) and experimental spectral data?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To address this:

  • Perform DFT calculations (e.g., B3LYP/6-31G* level) with implicit solvent models (e.g., PCM for DMSO) to better match experimental NMR shifts .
  • Use variable-temperature NMR to detect dynamic processes (e.g., ring puckering) that may obscure signal splitting .
  • Cross-validate with X-ray data to confirm ground-state conformations .

Q. What strategies are employed to address low crystallinity during X-ray diffraction studies?

  • Methodological Answer :

  • Recrystallization : Use mixed solvents (e.g., ethanol/water) to improve crystal quality. Slow evaporation at 4°C enhances lattice formation .
  • Refinement Tweaks : In SHELXL, adjust parameters like SIMU/DELU restraints to model disorder or anisotropic thermal motion .
  • Data Collection : For twinned crystals, employ the HKLF5 format in SHELXL to refine twin laws and improve R-factor convergence .

Q. How can reaction mechanisms be analyzed when unexpected byproducts form during synthesis?

  • Methodological Answer :

  • LC-MS Monitoring : Track intermediates in real-time using reverse-phase C18 columns and acetonitrile/water gradients. Compare retention times with synthetic standards .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at suspected reactive sites (e.g., thioamide nitrogen) to trace bond cleavage/rearrangement via NMR .
  • Computational Modeling : Use Gaussian or ORCA to calculate transition states and identify competing pathways (e.g., [3+3] vs. [4+2] cyclization) .

Q. How should conflicting crystallographic data from different refinement software (e.g., SHELXL vs. Olex2) be reconciled?

  • Methodological Answer :

  • Cross-Validation : Refine the same dataset in both programs and compare residuals (R₁, wR₂). SHELXL often outperforms for high-resolution data (<1.0 Å) due to robust least-squares algorithms .
  • Electron Density Maps : Inspect Fo-Fc maps in Olex2 to identify missed solvent molecules or disorder that SHELXL might auto-mask .
  • Publication Standards : Follow IUCr guidelines for reporting structure factors (CIF files) to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-3,4-dihydro-2H-1lambda4,4-benzothiazin-1-one
Reactant of Route 2
2-methyl-3,4-dihydro-2H-1lambda4,4-benzothiazin-1-one

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